molecular formula C14H15NO5 B8261985 methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate

methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate

Cat. No.: B8261985
M. Wt: 277.27 g/mol
InChI Key: ASCCDJXFDVLMKN-JYRVWZFOSA-N
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Description

methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C13H15NO5 It is characterized by the presence of an acetyloxy group attached to a phenyl ring, an acetamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate typically involves the esterification of 4-hydroxyacetophenone followed by the introduction of the acetamido group. The reaction conditions often include the use of acid catalysts and solvents such as methanol or ethanol. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amidation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in ester hydrolysis and amide bond formation.

Medicine: The compound has potential applications in drug development. Its structural features make it a candidate for designing molecules with pharmacological activity, such as anti-inflammatory or analgesic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The compound’s overall reactivity allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl-3-[4-(methoxy)phenyl]-2-acetamidoprop-2-enoate
  • Methyl-3-[4-(hydroxy)phenyl]-2-acetamidoprop-2-enoate
  • Methyl-3-[4-(nitro)phenyl]-2-acetamidoprop-2-enoate

Comparison: methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate is unique due to the presence of the acetyloxy group, which imparts specific reactivity and biological activity. Compared to its analogs, the acetyloxy group can undergo hydrolysis, releasing acetic acid and influencing the compound’s overall behavior. This makes it distinct from compounds with methoxy, hydroxy, or nitro groups, which have different chemical and biological properties.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9(16)15-13(14(18)19-3)8-11-4-6-12(7-5-11)20-10(2)17/h4-8H,1-3H3,(H,15,16)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCCDJXFDVLMKN-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)OC(=O)C)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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